molecular formula C6H5NHCH(CH3)2<br>C9H13N B128925 N-Isopropylaniline CAS No. 768-52-5

N-Isopropylaniline

Cat. No. B128925
CAS RN: 768-52-5
M. Wt: 135.21 g/mol
InChI Key: FRCFWPVMFJMNDP-UHFFFAOYSA-N
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Patent
US09394233B2

Procedure details

A mixture of aniline (0.46 mls, 5 mmol) and cesium hydroxide (0.61 mls, 15 mmol) was stirred at 25° C. for 30 mins in DMF (25 mls). 2-iodopropane (2.5 mls, 25 mmol) was added dropwise over 5 mins, the reaction was heated to 30° C. and stirred for 16 hours. The solvent was evaporated and the residue was quenched with 100 mL water. The mixture was adjusted pH to ˜7 with diluted hydrochloric acid. The mixture was then extracted with CH2Cl2 and the combined organic layer was washed with water and then brine and was dried over Na2SO4. The solvent was evaporated and the residue was purified by silica gel column chromatography with hexane/EtOAc to provide the intermediate 4a (55 mg, 4 mmol, 81.4% yield) as an orange oil. 1H NMR (400 MHz, CDCl3) δ 7.11-7.02 (t, J=7.9 Hz, 2H), 6.63-6.54 (t, J=7.3 Hz, 2H), 6.54-6.45 (d, J=7.8 Hz, 1H), 3.60-3.45 (hept, J=6.3 Hz, 1H), 3.41-3.25 (s, 1H), 1.14-1.06 (d, J=6.3 Hz, 6H).
Quantity
0.46 mL
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Yield
81.4%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Cs+].I[CH:11]([CH3:13])[CH3:12]>CN(C=O)C>[CH:11]([NH:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0.46 mL
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
0.61 mL
Type
reactant
Smiles
[OH-].[Cs+]
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was quenched with 100 mL water
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with CH2Cl2
WASH
Type
WASH
Details
the combined organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
brine and was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography with hexane/EtOAc

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4 mmol
AMOUNT: MASS 55 mg
YIELD: PERCENTYIELD 81.4%
YIELD: CALCULATEDPERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.